molecular formula C20H19BrN2O3S2 B12503615 5-({4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-({4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12503615
M. Wt: 479.4 g/mol
InChI Key: YQBKWYCNXKBNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({4-BROMO-5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features a unique combination of bromine, sulfur, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-BROMO-5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine and methylphenylsulfanyl groups: This step often involves electrophilic aromatic substitution reactions.

    Formation of the diazinane ring: This can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Final assembly: The final step involves the coupling of the furan and diazinane moieties under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-({4-BROMO-5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The sulfur and furan groups can be oxidized under appropriate conditions.

    Reduction: The bromine group can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-({4-BROMO-5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 5-({4-BROMO-5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The bromine and sulfur groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(4-methylphenyl)pyrimidine
  • (5-Bromo-2-methylphenyl)-(5-(4-fluorophenyl)-2-thienyl)methanone
  • Methanone, (3-bromo-5-methylphenyl)phenyl-

Uniqueness

What sets 5-({4-BROMO-5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and sulfur atoms, along with the furan and diazinane rings, provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C20H19BrN2O3S2

Molecular Weight

479.4 g/mol

IUPAC Name

5-[[4-bromo-5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H19BrN2O3S2/c1-4-22-17(24)15(18(25)23(5-2)20(22)27)10-13-11-16(21)19(26-13)28-14-8-6-12(3)7-9-14/h6-11H,4-5H2,1-3H3

InChI Key

YQBKWYCNXKBNSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(O2)SC3=CC=C(C=C3)C)Br)C(=O)N(C1=S)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.